(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

Catalog No.
S679558
CAS No.
61425-27-2
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

CAS Number

61425-27-2

Product Name

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

IUPAC Name

benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1

InChI Key

AFPHMHSLDRPUSM-SECBINFHSA-N

SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H](CO)NC(=O)OCC1=CC=CC=C1

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate, commonly known as N-Cbz-D-alaninol (CAS 61425-27-2), is an enantiopure amino alcohol derivative utilized extensively in the synthesis of chiral ligands, peptidomimetics, and polyhydroxylated alkaloids. Featuring a primary hydroxyl group alongside a benzyloxycarbonyl (Cbz)-protected amine, it provides a stable, crystalline building block that prevents the spontaneous cyclization and non-selective reactivity typically observed in unprotected amino alcohols. Commercially, it is prioritized by process chemists for its predictable thermal stability (melting point 80-87 °C) and its compatibility with orthogonal deprotection strategies, making it a reliable raw material for multi-step pharmaceutical manufacturing .

Substituting (R)-Benzyl (1-hydroxypropan-2-yl)carbamate with its unprotected counterpart, D-alaninol, leads to process failure during oxidation or alkylation steps due to competitive N-reactivity, necessitating low-yield post-synthetic separations. Furthermore, substituting with the widely available N-Boc-D-alaninol fundamentally alters downstream deprotection requirements; Boc removal mandates strongly acidic conditions (e.g., TFA or HCl), which degrade acid-labile functional groups such as acetonides commonly used in complex carbohydrate and alkaloid syntheses. Finally, any substitution with the L-enantiomer (N-Cbz-L-alaninol) inverts the resulting stereocenter, abolishing the target biological activity of the final synthesized pharmaceutical, such as specific glycosidase inhibition [1].

Chemoselective Oxidation and Olefination Yields

In the total synthesis of pyrrolidine alkaloids, the primary alcohol of N-Cbz-D-alaninol can be selectively oxidized and subsequently functionalized without compromising the amine. Research demonstrates that N-Cbz-D-alaninol undergoes Swern oxidation followed by Wittig olefination to yield the critical protected aminopentenone intermediate in an 86% yield. In contrast, attempting this sequence with unprotected D-alaninol results in complex mixtures and negligible yields of the desired product due to competitive amine oxidation and side reactions [1].

Evidence DimensionYield of protected aminopentenone via Swern/Wittig sequence
Target Compound Data86% isolated yield
Comparator Or BaselineUnprotected D-alaninol (baseline)
Quantified Difference>80% yield improvement and prevention of unresolvable complex mixtures
ConditionsSwern oxidation followed by Wittig olefination with 4-MeOC6H4COCH:PPh3

High-yielding, chemoselective transformations of the primary alcohol are essential for cost-effective scale-up of complex chiral building blocks.

Orthogonal Deprotection in Complex Alkaloid Synthesis

The Cbz protecting group on N-Cbz-D-alaninol offers a distinct procurement advantage when synthesizing highly functionalized molecules like iminosugars that contain acid-sensitive moieties. The Cbz group is efficiently removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions. Conversely, utilizing N-Boc-D-alaninol requires harsh acidic conditions (e.g., 1 M HCl or TFA) for deprotection, which simultaneously cleaves critical acetonide protecting groups, leading to premature deprotection and synthetic failure [1].

Evidence DimensionCompatibility with acid-labile protecting groups (e.g., acetonides)
Target Compound DataCbz removed via H2/Pd-C; acetonides remain 100% intact
Comparator Or BaselineN-Boc-D-alaninol (requires strong acid)
Quantified DifferenceCbz allows 100% retention of acid-labile groups; Boc deprotection causes total loss of acetonide protection
ConditionsDeprotection step in the presence of acetonide-protected polyhydroxylated intermediates

Procurement of the Cbz-protected variant is mandatory for multi-step syntheses where acid-sensitive functional groups must be preserved until the final step.

Stereospecificity for Target Enzyme Inhibition

The (R)-configuration of N-Cbz-D-alaninol is strictly required to establish the correct C-2 stereocenter in the synthesis of specific biologically active alkaloids, such as 4-epi-(+)-codonopsinine. Utilizing the D-alaninol derivative ensures the final compound exhibits potent inhibition of α-L-fucosidase with Ki values in the nanomolar range. Substitution with the L-enantiomer (N-Cbz-L-alaninol) yields the opposite stereochemistry, which fails to bind the target enzyme effectively, resulting in a complete loss of the desired therapeutic inhibitory profile [1].

Evidence DimensionTarget enzyme (α-L-fucosidase) inhibitory activity of the final synthesized alkaloid
Target Compound DataNanomolar Ki binding affinity (potent inhibition)
Comparator Or BaselineN-Cbz-L-alaninol (yielding the opposite enantiomer)
Quantified DifferenceShift from nanomolar inhibition to negligible target binding
ConditionsBiological assay against α-L-fucosidase from bovine kidney

Strict adherence to the D-enantiomer is critical for pharmaceutical manufacturers to ensure the final active pharmaceutical ingredient (API) possesses the required biological efficacy.

Precursor for Polyhydroxylated Pyrrolidine Alkaloids (Iminosugars)

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate serves as a highly effective starting material for the total synthesis of iminosugars like (-)-codonopsinine and its epimers. Its Cbz group allows for orthogonal deprotection via hydrogenolysis, preserving acid-sensitive acetonide groups during intermediate steps, which is impossible if Boc-protected alternatives are procured [1].

Synthesis of Chiral Aminopentenone Building Blocks

Due to the robust protection of the amine, this compound is highly suited for Swern oxidation and subsequent Wittig olefination. It reliably yields protected aminopentenones (>85% yield), serving as a scalable, high-purity intermediate for advanced pharmaceutical manufacturing [2].

Development of Glycosidase and Fucosidase Inhibitors

The strict (R)-stereocenter provided by N-Cbz-D-alaninol is essential for synthesizing specific enzyme inhibitors. It guarantees the correct spatial arrangement required for nanomolar binding affinity to enzymes such as α-L-fucosidase, making it a critical procurement choice for targeted drug discovery programs [1].

XLogP3

1.2

Sequence

A

Wikipedia

N-Benzyloxycarbonyl-D-alaninol

Dates

Last modified: 08-15-2023

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